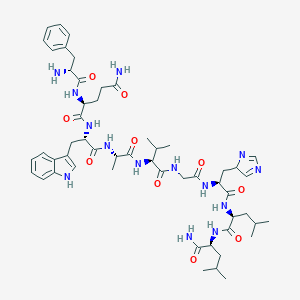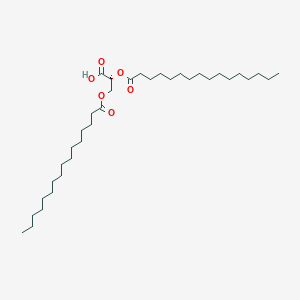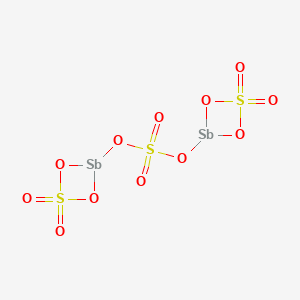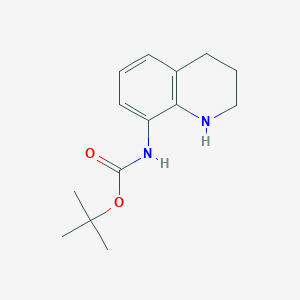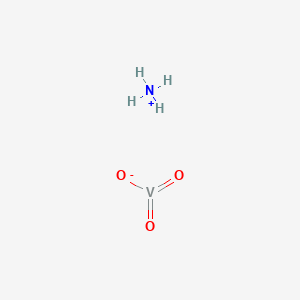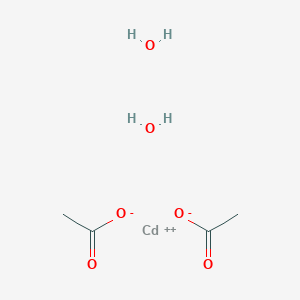
Cadmium acetate dihydrate
Übersicht
Beschreibung
Cadmium acetate is a chemical compound with the formula Cd(O₂CCH₃)₂(H₂O)₂. It is available in both anhydrous and dihydrate forms, both of which are white or colorless. The dihydrate form has been verified by X-ray crystallography . Cadmium acetate is primarily used in the synthesis of other cadmium compounds and has applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Cadmium-Acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Cadmium-Acetat übt seine Wirkung hauptsächlich durch Wechselwirkung mit zellulären Proteinen und Enzymen aus. Cadmiumionen können an Metallothionein in Leber und Nieren binden, was zu Nephrotoxizität führt. Cadmium hemmt auch DNA-Reparatur-Enzyme, was zu seinen krebserregenden Wirkungen beiträgt . Zu den molekularen Zielen gehören Metallothionein und verschiedene DNA-Reparaturproteine.
Wirkmechanismus
Target of Action
Cadmium acetate dihydrate primarily targets the lungs, kidneys, and bones . It is known to cause an increased incidence of lung and kidney cancer, chromosomal aberrations, and DNA strand breaks in the blood cells of persons occupationally exposed to cadmium .
Mode of Action
This compound interacts with its targets by inducing oxidative stress, disrupting Ca2+ signaling, interfering with cellular signaling pathways, and causing epigenetic modifications . It forms by treating cadmium oxide with acetic acid .
Biochemical Pathways
This compound affects several biochemical pathways. It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, contributing to pathological conditions and carcinogenesis .
Pharmacokinetics
This compound is soluble in water, making it easily absorbed after inhalation and oral exposure . Dermal absorption plays only a minor role . Via the blood, the absorbed cadmium reaches the liver where it is bound to metallothionein, and thereafter the kidneys . In the kidneys, cadmium is stored mainly in the proximal tubules, where the cadmium-induced nephrotoxicity becomes apparent .
Result of Action
The molecular and cellular effects of this compound’s action include an increased incidence of lung and kidney cancer, chromosomal aberrations, and DNA strand breaks in the blood cells of persons occupationally exposed to cadmium . It also causes hyperplasia of the alveolar pneumocytes type II as a response to damage to and necrosis of the pneumocytes type I .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Furthermore, it is a non-combustible, acute toxic Cat.3 substance, and hazardous materials causing chronic effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cadmium acetate dihydrate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often resulting in the disruption of normal cellular processes . For instance, cadmium can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the Electron Transport Chain (ETC), which reduce the efficiency of proton pumps .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cellular signaling pathways, gene expression, and cellular metabolism . For example, cadmium exposure triggers an imbalance between the production of reactive oxygen species (ROS) and the organism’s antioxidant defense mechanisms, resulting in oxidative stress . This oxidative stress can induce cellular damage, disrupt physiological processes, and contribute to the development of various diseases in animals .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, cadmium can disrupt the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, contributing to pathological conditions and carcinogenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models High doses of cadmium can lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, cadmium can disrupt the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .
Vorbereitungsmethoden
Cadmium acetate can be synthesized through several methods:
- Cadmium oxide reacts with acetic acid and water to form cadmium acetate dihydrate:
Reaction with Acetic Acid: CdO+2CH₃CO₂H+H₂O→Cd(O₂CCH₃)₂(H₂O)₂
Reaction with Acetic Anhydride: Cadmium nitrate reacts with acetic anhydride to produce cadmium acetate.
Industrial production methods often involve these reactions under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Cadmium-Acetat durchläuft verschiedene chemische Reaktionen:
Oxidation: Cadmium-Acetat kann zu Cadmiumoxid oxidiert werden.
Reduktion: Es kann zu elementarem Cadmium reduziert werden.
Substitution: Cadmium-Acetat reagiert mit Trioctylphosphinsele nid zu Cadmiumselenid, einem Halbleitermaterial.
Komplexbildung: Cadmium-Acetat bildet Komplexe mit Liganden wie Ammoniak, was zu Verbindungen wie [Cd(NH₃)₄]²⁺ führt.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Essigsäure, Essigsäureanhydrid und Trioctylphosphinsele nid. Die Hauptprodukte, die gebildet werden, sind Cadmiumoxid, Cadmiumselenid und verschiedene Cadmiumkomplexe.
Vergleich Mit ähnlichen Verbindungen
Cadmium-Acetat kann mit anderen Cadmiumverbindungen verglichen werden, wie z. B.:
- Cadmiumchlorid (CdCl₂)
- Cadmiumsulfid (CdS)
- Cadmiumoxid (CdO)
- Cadmiumnitrat (Cd(NO₃)₂)
Cadmium-Acetat ist einzigartig in seiner Fähigkeit, Komplexe mit organischen Liganden zu bilden und als Vorläufer für Halbleitermaterialien zu dienen. Im Gegensatz zu Cadmiumchlorid und Cadmiumnitrat ist Cadmium-Acetat weniger wasserlöslich, was in bestimmten Anwendungen vorteilhaft sein kann .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Cadmium acetate dihydrate can be achieved through a simple reaction between cadmium oxide, acetic acid, and water.", "Starting Materials": ["Cadmium oxide", "Acetic acid", "Water"], "Reaction": [ "Mix Cadmium oxide and Acetic acid in a 1:2 molar ratio in a reaction vessel.", "Heat the mixture to a temperature of around 60°C and stir for 1-2 hours.", "Slowly add water to the reaction vessel while stirring until the solution becomes clear.", "Filter the solution to remove any impurities.", "Leave the solution to crystallize at room temperature.", "Collect the crystals and wash them with cold water.", "Dry the crystals under vacuum to obtain Cadmium acetate dihydrate." ] } | |
CAS-Nummer |
5743-04-4 |
Molekularformel |
C2H6CdO3 |
Molekulargewicht |
190.48 g/mol |
IUPAC-Name |
acetic acid;cadmium;hydrate |
InChI |
InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI-Schlüssel |
DJEVLLXYYDXCCO-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.[Cd+2] |
Kanonische SMILES |
CC(=O)O.O.[Cd] |
Color/Form |
Colorless crystals Monoclinic, colorless crystals |
Dichte |
2.34 at 68 °F (USCG, 1999) - Denser than water; will sink 2.34 g/cu cm Becomes anhydrous at about 130 °C; density 2.01 g/cu cm; pH of 0.2 molar aq soln 7.1; colorless crystals; freely soluble in water; soluble in alcohol /Cadmium acetate dihydrate/ 2.34 g/cm³ |
melting_point |
255 °C |
Physikalische Beschreibung |
Cadmium acetate is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999) Colorless solid; [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Verwandte CAS-Nummern |
22429-86-3 (trihydrate) 5743-04-4 (dihydrate) 543-90-8 (Parent) |
Löslichkeit |
Soluble in water, ethanol Solubility in water: very good |
Synonyme |
cadmium acetate cadmium acetate, dihydrate cadmium acetate, trihydrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cadmium acetate dihydrate?
A1: The molecular formula of this compound is Cd(CH3COO)2·2H2O, and its molecular weight is 266.52 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ techniques like X-ray diffraction (XRD) [, , , , , , , , ], Fourier transform infrared (FTIR) spectroscopy [, , , , , ], Raman spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and X-ray photoelectron spectroscopy (XPS) [] to characterize this compound and its derivatives.
Q3: What is the thermal stability of this compound?
A3: Thermogravimetric analysis (TGA) reveals that this compound remains stable up to approximately 650 °C. [, ]
Q4: How does the choice of solvent affect the synthesis of this compound-based nanomaterials?
A4: Solvents play a crucial role in controlling the size and morphology of nanomaterials. For instance, using a mixture of ethylene glycol and water as a solvent during the solvothermal synthesis of cadmium selenide nanoparticles enables precise size control. []
Q5: How is this compound used in the synthesis of nanomaterials?
A5: this compound serves as a common cadmium source in various nanomaterial syntheses. For example, it's used to create cadmium sulfide (CdS) nanoparticles [, , , , , , , , ] and cadmium selenide (CdSe) quantum dots [, , , , , , ] with controlled size and optical properties.
Q6: How is computational chemistry employed in studying this compound?
A6: Researchers utilize computational methods, including density functional theory (DFT) calculations, to predict properties like chemical shifts in cadmium complexes, including this compound. [] These calculations provide insights into the electronic structure and reactivity of the compound.
Q7: What are the known toxicological effects of cadmium?
A7: Cadmium exposure can have detrimental effects on various organs. Studies indicate that cadmium can negatively impact liver function by affecting microsomal hemoproteins and heme oxygenase. [] Additionally, cadmium exposure raises concerns about potential toxicity to the reproductive system. []
Q8: What types of nanomaterials can be synthesized using this compound?
A8: this compound is a versatile precursor for synthesizing a variety of nanomaterials, including:
- Quantum dots: Cadmium selenide (CdSe) quantum dots with tunable bandgaps and photoluminescence properties can be synthesized using this compound. [, , , , , ]
- Nanoparticles: Cadmium sulfide (CdS) nanoparticles with controlled size and morphology are produced using this compound as a cadmium source. [, , , , , , , , ]
- Nanorods: Cadmium sulfide (CdS) nanorods with a preferential growth direction can be synthesized through pyrolysis using this compound and sulfur powder. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


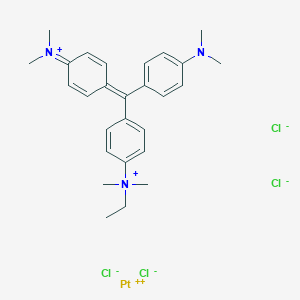
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)

